molecular formula C16H20N4 B13032335 (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13032335
M. Wt: 268.36 g/mol
InChI Key: JSFIOCVVQMZQBW-ZIAGYGMSSA-N
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Description

(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex heterocyclic compound It features a triazolo-naphthyridine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a triazole ring, followed by its fusion with a naphthyridine moiety through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated triazolo-naphthyridine.

Scientific Research Applications

Chemistry

In chemistry, (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with broad applications in medicinal chemistry.

    Naphthyridine: Another nitrogen-containing heterocycle with significant biological activity.

    Benzyl derivatives: Compounds containing a benzyl group, which can influence the biological activity of the molecule.

Uniqueness

What sets (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine apart is its fused ring system, which combines the properties of triazoles and naphthyridines. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

(5aR,9aR)-1-benzyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C16H20N4/c1-2-4-12(5-3-1)10-16-19-18-15-7-6-13-11-17-9-8-14(13)20(15)16/h1-5,13-14,17H,6-11H2/t13-,14-/m1/s1

InChI Key

JSFIOCVVQMZQBW-ZIAGYGMSSA-N

Isomeric SMILES

C1CC2=NN=C(N2[C@H]3[C@H]1CNCC3)CC4=CC=CC=C4

Canonical SMILES

C1CC2=NN=C(N2C3C1CNCC3)CC4=CC=CC=C4

Origin of Product

United States

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